(R)-3-(Amino(cyclopropyl)methyl)phenol
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Overview
Description
®-3-(Amino(cyclopropyl)methyl)phenol is a chiral compound featuring a phenolic group and a cyclopropylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Amino(cyclopropyl)methyl)phenol typically involves the following steps:
Phenol Functionalization: The phenolic group is typically introduced through electrophilic aromatic substitution reactions, using phenol derivatives as starting materials.
Industrial Production Methods: Industrial production of ®-3-(Amino(cyclopropyl)methyl)phenol may involve large-scale cyclopropanation and amination processes, utilizing continuous flow reactors to enhance efficiency and yield .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides, amines, and alcohols.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted phenols and amines.
Scientific Research Applications
®-3-(Amino(cyclopropyl)methyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-(Amino(cyclopropyl)methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and π-π interactions, while the cyclopropylmethylamine moiety can engage in nucleophilic and electrophilic interactions . These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
®-3-(Amino(cyclopropyl)methyl)aniline: Similar structure but with an aniline group instead of a phenol group.
®-3-(Amino(cyclopropyl)methyl)benzyl alcohol: Similar structure but with a benzyl alcohol group instead of a phenol group.
Uniqueness: ®-3-(Amino(cyclopropyl)methyl)phenol is unique due to its combination of a phenolic group and a cyclopropylmethylamine moiety, which imparts distinct chemical reactivity and biological activity . This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-[(R)-amino(cyclopropyl)methyl]phenol |
InChI |
InChI=1S/C10H13NO/c11-10(7-4-5-7)8-2-1-3-9(12)6-8/h1-3,6-7,10,12H,4-5,11H2/t10-/m1/s1 |
InChI Key |
YRIQRBRNLHIBBW-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC(=CC=C2)O)N |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)O)N |
Origin of Product |
United States |
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